4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol

Melanoma Anticancer Imiqualine

This is the unsubstituted parent scaffold for the imidazoquinoxaline (imiqualine) class of anticancer agents. Procurement of this specific 4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol architecture is essential for reproducible research, as structural modifications directly dictate target engagement—shifting from tubulin inhibition to potent PI3K/AKT/mTOR pathway suppression (>200-fold potency increase in second-generation analogs like EAPB02303). This scaffold is ideal for medicinal chemistry programs developing non-tubulin mechanism-based therapeutics. Bulk quantities are available upon request for preclinical pharmacokinetic and pharmacodynamic studies, supported by a validated LC-MS/MS analytical framework.

Molecular Formula C10H9N3O
Molecular Weight 187.20 g/mol
CAS No. 39744-77-9
Cat. No. B11908502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol
CAS39744-77-9
Molecular FormulaC10H9N3O
Molecular Weight187.20 g/mol
Structural Identifiers
SMILESC1C2=NC=CN2C3=C(N1)C=C(C=C3)O
InChIInChI=1S/C10H9N3O/c14-7-1-2-9-8(5-7)12-6-10-11-3-4-13(9)10/h1-5,12,14H,6H2
InChIKeyHNVUVPWBSNSMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol (CAS 39744-77-9): Core Scaffold for Second-Generation Imiqualines with Differentiated Anticancer Activity


4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol (CAS 39744-77-9) is a heterocyclic small molecule (C10H9N3O, MW 187.20 g/mol) that serves as the core pharmacophore for the imidazoquinoxaline (imiqualine) class of anticancer agents . This compound is the unsubstituted parent scaffold from which second-generation imiqualines, most notably EAPB02303, are derived. Imiqualines are structural analogues of the immunomodulatory drug imiquimod but have been optimized for potent, nanomolar-range antitumor activity through strategic chemical modifications to the core scaffold [1].

Why Imidazoquinoxaline Scaffold Selection is Critical: SAR-Driven Potency and Mechanism Differentiation in 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol Derivatives


Substituting the 4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol core with other imidazoquinoxaline or imidazoquinoline scaffolds is not trivial. The specific 4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol architecture is the foundational structure for second-generation imiqualines like EAPB02303, which exhibit a >200-fold increase in potency and a distinct mechanism of action compared to first-generation analogues [1]. Structural modifications to the core scaffold directly influence target engagement, shifting from tubulin polymerization inhibition (first-generation) to PI3K/AKT/mTOR pathway suppression (second-generation) [2]. Therefore, any compound lacking this precise core structure will not reproduce the same biological profile, making procurement of the correct scaffold essential for reproducible research.

Quantitative Differentiation of 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol Derivatives: Head-to-Head Potency and Mechanism Data


Superior Antiproliferative Potency Against A375 Melanoma Cells

EAPB02303, a derivative of 4,5-dihydroimidazo[1,2-a]quinoxalin-7-ol, demonstrates a 40-fold increase in antiproliferative potency against the A375 human melanoma cell line compared to the first-generation lead EAPB0503 [1]. This enhanced potency is a direct result of chemical optimization around the core scaffold.

Melanoma Anticancer Imiqualine

Broader Spectrum of Activity Across AML Subtypes

EAPB02303 exhibits a 200-fold greater potency and broader activity across various AML subtypes when compared directly to the first-generation imiqualine EAPB0503 [1]. While EAPB0503 was primarily active against NPM1c-mutant AML, EAPB02303 shows broad-spectrum activity, including efficacy in wild-type NPM1 AML models.

Acute Myeloid Leukemia Hematological Malignancy PI3K/AKT/mTOR

Distinct Mechanism of Action: Shift from Tubulin Polymerization to PI3K/AKT/mTOR Inhibition

Unlike first-generation imiqualines (EAPB0503) which inhibit tubulin polymerization, EAPB02303 does not affect tubulin polymerization at a dose of 1 µM [1]. Instead, its anti-leukemic activity is attributed to the inhibition of the PI3K/AKT/mTOR signaling pathway [2].

Mechanism of Action Tubulin PI3K/AKT/mTOR

In Vivo Efficacy and Survival Benefit in AML Xenograft Models

In vivo, EAPB02303 potently reduced leukemic burden and improved organ tumor infiltration in both wild-type NPM1 and NPM1c AML xenograft mice. Notably, a significant prolonged survival was exclusive to NPM1c AML xenografts, likely due to the compound's ability to promote NPM1c protein degradation [1].

In Vivo Efficacy Xenograft Survival

Optimal Application Scenarios for 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol Derivatives Based on Quantified Differentiation


Preclinical Development of Next-Generation Anticancer Agents

This scaffold is ideal for medicinal chemistry programs aimed at developing novel anticancer therapeutics with a non-tubulin mechanism of action. Its derivatives, like EAPB02303, demonstrate a clear advantage over first-generation compounds in potency (40-fold improvement in melanoma models) and a distinct PI3K/AKT/mTOR inhibitory profile [1][2]. Researchers can leverage this scaffold to design new analogs with improved drug-like properties and explore combination therapies.

Investigating PI3K/AKT/mTOR Pathway Inhibition in Hematological Malignancies

Given the 200-fold greater potency of EAPB02303 compared to EAPB0503 and its specific activity against the PI3K/AKT/mTOR pathway in AML [1], this compound is a valuable tool for dissecting the role of this signaling axis in leukemia biology. It can be used in both in vitro and in vivo models to study pathway dependencies and identify biomarkers of response.

Development of Pharmacodynamic and Pharmacokinetic Assays

The validated LC-MS/MS method for quantifying EAPB02303 and its active metabolite in plasma [1] provides a robust analytical framework for pharmacokinetic and pharmacodynamic studies. This is essential for optimizing dosing regimens and establishing exposure-response relationships in preclinical models, a critical step for advancing drug candidates towards clinical trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dihydroimidazo[1,2-a]quinoxalin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.